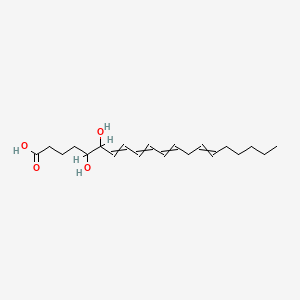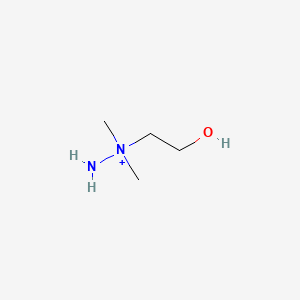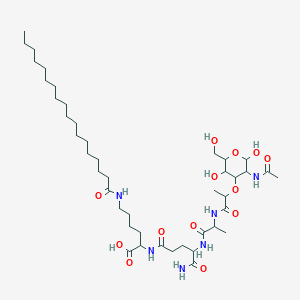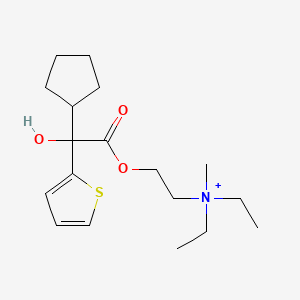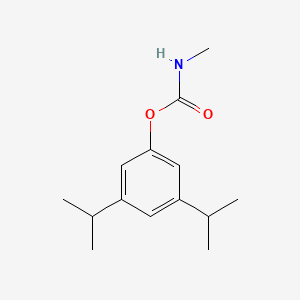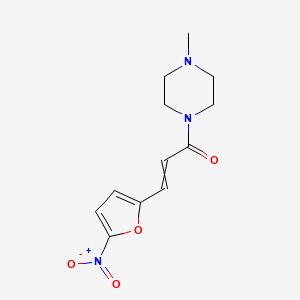
1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- NSC 59984 is a small-molecule compound with the chemical structure C₁₂H₁₅N₃O₄.
- It acts as an activator of the p53 pathway, specifically targeting mutant p53 protein degradation and activating p73.
- The compound induces mutant p53 degradation through the MDM2-mediated ubiquitin-proteasome pathway .
- Its restoration of p53 pathway signaling makes it a promising candidate for cancer research.
Preparation Methods
- Synthetic routes for NSC 59984 are not widely documented, but it is available commercially.
- Industrial production methods may involve custom synthesis services.
- Unfortunately, specific reaction conditions are not readily accessible.
Chemical Reactions Analysis
- NSC 59984 undergoes degradation of mutant p53 via MDM2-mediated ubiquitination.
- Common reagents and conditions for this process are not explicitly reported.
- Major products formed from these reactions include the elimination of mutant p53 protein.
Scientific Research Applications
- NSC 59984 has several applications:
Cancer Research: It selectively induces cell death in tumor cells (especially those expressing mutant p53) without significant genotoxicity.
Colorectal Cancer: NSC 59984 restores p53 pathway signaling in mutant p53-expressing colorectal cancer cells.
Antitumor Effects: It synergizes with other compounds (e.g., CPT11) to induce cell death in colorectal cancer cells.
Mechanism of Action
- NSC 59984 activates p73, which in turn restores p53 pathway signaling.
- The compound’s effects involve an inducible ROS-ERK2-MDM2 axis, leading to mutant p53 degradation in cancer cells .
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
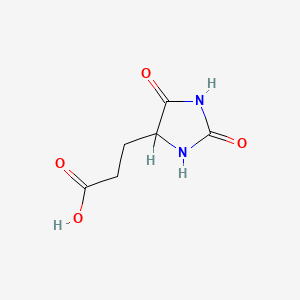
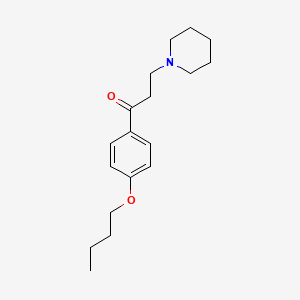
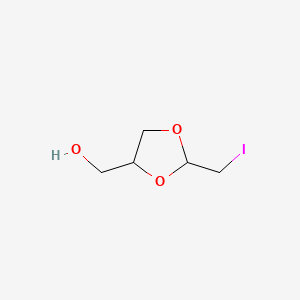
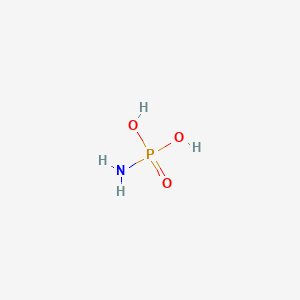

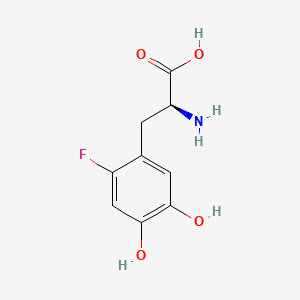

![4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1211889.png)
